(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
描述
The compound (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a chiral tetrahydroisoquinoline derivative characterized by a propan-1-ol substituent at the 1-position of the isoquinoline core. The stereochemistry (R* configuration at both the isoquinoline and propanol moieties) is critical for its biological interactions, particularly in receptor binding. The 6,7-dimethoxy groups on the aromatic ring enhance electron density, influencing both physicochemical properties and pharmacological activity.
属性
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHNYXMHMHPQS-LKFCYVNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Stereoselective Alkylation of Tetrahydroisoquinoline Precursors
The alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives represents a foundational method for synthesizing the target compound. A study by Avantor (VWR) demonstrated the use of (R)-propan-1-ol derivatives as alkylating agents under Mitsunobu conditions . The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate nucleophilic substitution at the THIQ nitrogen, achieving a 68% yield with >95% enantiomeric excess (ee) .
Reaction Conditions:
-
Temperature: 0°C to room temperature
-
Solvent: Tetrahydrofuran (THF)
-
Catalysts: DEAD, PPh₃
-
Yield: 68%
This method’s efficacy hinges on the chiral purity of the propan-1-ol precursor, which is often resolved via enzymatic kinetic resolution or asymmetric catalysis prior to alkylation .
Petasis Reaction Followed by Pomeranz-Fritsch-Bobbitt Cyclization
A two-step protocol combining the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization has been validated for constructing the tetrahydroisoquinoline core with precise stereochemistry . In the first step, a morpholinone intermediate is synthesized via the Petasis reaction between 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and a chiral amine. Subsequent cyclization under acidic conditions yields the tetrahydroisoquinoline framework.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Petasis Reaction | 3,4-Dimethoxyphenylboronic acid, glyoxylic acid, (R)-propan-1-olamine | 25°C | 82% |
| Cyclization | HCl (2 M), ethanol | Reflux | 75% |
This method achieves a total yield of 61.5% and is notable for its compatibility with diverse substituents, enabling modular synthesis of analogs .
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of imine intermediates offers a direct route to the (R*)-configured tetrahydroisoquinoline moiety. A 2021 study highlighted the use of iridium-based catalysts (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands) to reduce prochiral enamines derived from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxaldehyde .
Optimized Parameters:
-
Pressure: 50 bar H₂
-
Solvent: Methanol
-
Catalyst Loading: 0.5 mol%
-
Enantioselectivity: 98% ee
This method’s scalability is limited by catalyst cost but remains invaluable for small-scale enantioselective synthesis.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For non-catalytic approaches, resolution of racemic (R*,S*)-2-((R*,S*)-6,7-dimethoxy-THIQ-1-yl)-propan-1-ol using chiral acids (e.g., dibenzoyl-D-tartaric acid) has been reported . The process involves sequential crystallization from ethanol, yielding the (R*,R*) diastereomer with 99% purity after three recrystallizations .
Resolution Efficiency:
While low-yielding, this method is cost-effective for industrial applications requiring high stereochemical fidelity.
One-Pot Reductive Amination
A streamlined one-pot synthesis was developed by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde with (R)-propan-1-ol in the presence of sodium cyanoborohydride (NaBH₃CN) . The reaction proceeds via in situ imine formation followed by reduction, achieving a 74% yield with minimal epimerization.
Critical Parameters:
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of thioethers or amines.
科学研究应用
Neuropharmacology
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol has been studied for its potential effects on the central nervous system. Research indicates that compounds with similar structures may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases. For instance, studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and possess antioxidant activities which might protect against neuronal damage .
Antidepressant Effects
A notable study investigated the antidepressant-like effects of related tetrahydroisoquinoline derivatives in animal models. The findings suggest that these compounds can influence serotonin and norepinephrine levels in the brain, which are critical pathways in mood regulation . This positions this compound as a candidate for further research in the development of new antidepressant medications.
Analgesic Properties
Research has also pointed to analgesic properties associated with isoquinoline derivatives. The compound's ability to interact with pain pathways suggests potential applications in pain management therapies .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it as a building block for creating various pharmacologically active compounds. For example, it can be employed in the synthesis of novel isoquinoline-based drugs through various chemical reactions such as alkylation and acylation .
Chiral Synthesis
The chiral nature of (R*)-2-(...) makes it particularly valuable in asymmetric synthesis. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals where different enantiomers can have vastly different biological activities. This compound can be used to develop methodologies for synthesizing other chiral molecules efficiently .
Case Study 1: Neuroprotective Effects
A study published in Drug Metabolism and Disposition examined the pharmacokinetic properties of a related isoquinoline derivative in canine models. The results indicated significant neuroprotective effects that could be attributed to the modulation of ion channels involved in neuronal excitability . This study lays the groundwork for considering (R*)-2-(...) as a therapeutic agent for conditions like epilepsy or chronic pain syndromes.
Case Study 2: Antidepressant Activity
Research conducted on the antidepressant effects of tetrahydroisoquinoline derivatives showed promising results when tested on rodents subjected to stress-induced depression models. The compound demonstrated a significant reduction in depressive behaviors compared to controls, suggesting its potential role as an antidepressant .
作用机制
The mechanism of action of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Binding to Receptors: It may bind to specific receptors in the brain, influencing neurotransmitter release.
Enzyme Inhibition: It can inhibit certain enzymes, altering metabolic pathways.
相似化合物的比较
Research Findings and Implications
- Pharmacokinetics : The target compound’s moderate LogP (~1.2) balances lipophilicity and solubility, favoring oral bioavailability.
- Synthetic Feasibility: and indicate that propanol-substituted tetrahydroisoquinolines require multi-step synthesis with careful stereochemical control, posing challenges for large-scale production.
生物活性
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a derivative of 6,7-dimethoxy-tetrahydroisoquinoline (DMTIQ), a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-propan-1-ol
- Molecular Formula : CHNO
Biological Activity Overview
The biological activity of (R*)-2-((R*)-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)-propan-1-ol has been studied in various contexts:
1. Neuropharmacological Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. Studies have shown that DMTIQ can modulate neurotransmitter systems and exhibit antioxidant activity. It has been observed to influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative disorders and mood disorders.
2. Antioxidant Activity
DMTIQ derivatives have demonstrated significant antioxidant properties. In vitro studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for protecting against cellular damage associated with various diseases.
3. Cardiovascular Effects
Some studies have explored the cardiovascular effects of DMTIQ derivatives. They exhibit vasodilatory effects by inhibiting alpha-adrenoceptors and may influence platelet aggregation. This suggests potential therapeutic roles in managing hypertension and other cardiovascular conditions.
The mechanisms through which (R*)-2-((R*)-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)-propan-1-ol exerts its biological effects include:
A. Receptor Interactions
The compound interacts with various receptors:
- Alpha-Adrenoceptors : Inhibition leads to vasodilation.
- Dopamine Receptors : Modulation may affect mood and cognition.
B. Antioxidant Pathways
DMTIQ derivatives activate endogenous antioxidant pathways, enhancing the cellular defense against oxidative stress.
Case Studies
Several studies illustrate the biological activity of DMTIQ derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
